{[2-(Chloromethyl)-2,3-dimethylbutoxy]methyl}benzene {[2-(Chloromethyl)-2,3-dimethylbutoxy]methyl}benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17744222
InChI: InChI=1S/C14H21ClO/c1-12(2)14(3,10-15)11-16-9-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3
SMILES:
Molecular Formula: C14H21ClO
Molecular Weight: 240.77 g/mol

{[2-(Chloromethyl)-2,3-dimethylbutoxy]methyl}benzene

CAS No.:

Cat. No.: VC17744222

Molecular Formula: C14H21ClO

Molecular Weight: 240.77 g/mol

* For research use only. Not for human or veterinary use.

{[2-(Chloromethyl)-2,3-dimethylbutoxy]methyl}benzene -

Specification

Molecular Formula C14H21ClO
Molecular Weight 240.77 g/mol
IUPAC Name [2-(chloromethyl)-2,3-dimethylbutoxy]methylbenzene
Standard InChI InChI=1S/C14H21ClO/c1-12(2)14(3,10-15)11-16-9-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3
Standard InChI Key HURSFUJTQWBCGE-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C)(COCC1=CC=CC=C1)CCl

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

The IUPAC name of this compound, [2-(chloromethyl)-2,3-dimethylbutoxy]methylbenzene, systematically describes its structure: a benzene ring substituted with a methyl group connected via an ether linkage to a 2-(chloromethyl)-2,3-dimethylbutane chain. Key identifiers include:

PropertyValue
Molecular FormulaC₁₄H₂₁ClO
Molecular Weight240.77 g/mol
SMILESCC(C)C(C)(COCC₁=CC=CC=C₁)CCl
InChIInChI=1S/C14H21ClO/c1-12(2)14(3,10-15)11-16-9-13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3
PubChem CID102941010

The SMILES string highlights the benzene ring (C₁=CC=CC=C₁) connected via an oxygen atom to a branched alkyl chain containing chlorine. The presence of a chloromethyl group (-CH₂Cl) and two methyl branches introduces steric hindrance, influencing reactivity and physical properties.

Stereochemical Features

The compound’s InChIKey (HURSFUJTQWBCGE-UHFFFAOYSA-N) confirms its unique stereochemistry, with the chloromethyl group positioned on a tertiary carbon adjacent to two methyl groups. This configuration may hinder nucleophilic attack at the chlorine site due to steric effects, a trait critical for predicting its behavior in synthetic pathways.

Synthesis and Manufacturing

Industrial-Scale Production

Reactivity and Chemical Behavior

Electrophilic Aromatic Substitution

The benzene ring may undergo nitration or sulfonation, though the electron-donating ether oxygen could direct electrophiles to the para position relative to the substituent . Halogenation (e.g., bromination) would require Lewis acid catalysts, but the chloromethyl group’s electron-withdrawing effect might deactivate the ring .

Stability and Decomposition

Thermogravimetric analysis (TGA) data are unavailable, but analogous chloromethyl ethers decompose at elevated temperatures, releasing hydrogen chloride (HCl). Storage under inert atmospheres and low temperatures is advisable to prevent hydrolysis or oxidation.

Applications and Industrial Relevance

Pharmaceutical Intermediates

Chloromethyl ethers are pivotal in synthesizing antineoplastic agents and antivirals. For example, the chloromethyl group could be replaced with amines to form pharmacologically active secondary amines.

Polymer Chemistry

As a cross-linking agent, this compound could enhance the thermal stability of epoxy resins or polyurethanes. Its branched structure might reduce crystallinity, improving material flexibility.

Agrochemicals

Functionalization via nucleophilic substitution could yield herbicides or insecticides. The benzene ring’s hydrophobicity may enhance lipid membrane penetration in target organisms.

Comparison with Related Compounds

vs. 1-(Chloromethyl)-3-(2,2-dimethylpropyl)benzene

The simpler analog (C₁₂H₁₇Cl) lacks the ether linkage, reducing its molecular weight (196.71 g/mol) and polarity . This decreases solubility in polar solvents but enhances volatility, making it less suitable for polymer applications .

vs. 2,2-Dimethylhexane

The hydrocarbon 2,2-dimethylhexane (C₈H₁₈) shares branched alkyl motifs but lacks functional groups, rendering it inert compared to the chloromethyl ether . Its low boiling point (105.7°C) contrasts with the target compound’s higher thermal stability .

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